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Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to
produce highly conformal and uniform films with atomic-level thickness control. This document
provides detailed application notes and protocols for the ALD of copper (Cu) and copper oxide
(Cu20) thin films using the metal-organic precursor bis(2,2,6,6-tetramethyl-3,5-
heptanedionato)copper(ll), commonly known as Cu(TMHD)z. This precursor is favored for its
thermal stability and volatility, making it suitable for both thermal and plasma-enhanced ALD
processes.[1][2] These films have diverse applications in microelectronics, catalysis, and as
antimicrobial coatings, which can be relevant in drug development and medical device

manufacturing.

Precursor Details: Cu(TMHD)2

Cu(TMHD)2, with the chemical formula Cu(C11H1902)2, is a solid, dark violet crystalline powder.
[3] Its molecular structure features a central copper atom in the +2 oxidation state coordinated
to two bulky B-diketonate ligands.[3] This structure provides good thermal stability and volatility,
which are crucial for ALD applications.

Table 1: Physical and Chemical Properties of Cu(TMHD)2
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Property Value

Chemical Formula C22H38CuOa4

Molecular Weight 430.08 g/mol [3]

Appearance Dark violet crystalline powder[3]

Melting Point ~198 °CJ3]

Sublimation Temperature 100 °C @ 0.1 mmHg[3]

CAS Number 14040-05-2[4]
Applications

Thin films of copper and copper oxide deposited by ALD using Cu(TMHD)2 have a range of
applications, including:

Microelectronics: As seed layers for copper interconnects in integrated circuits, leveraging
the high conformality of ALD to coat high-aspect-ratio structures.[5]

o Catalysis: The high surface area and controlled thickness of ALD films make them effective
catalysts for various chemical reactions.[2]

e Drug Development and Medical Devices: Copper and copper oxide are known for their
antimicrobial properties. ALD allows for the uniform coating of complex surfaces on medical
devices to prevent biofilm formation.

e Sensors: The semiconducting properties of copper oxides are utilized in gas sensing
applications.

Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition
(PEALD) of Metallic Copper

This protocol describes the deposition of metallic copper films using Cu(TMHD)z and a
hydrogen (Hz) plasma co-reactant. The use of hydrogen plasma facilitates the reduction of the
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Cu(ll) precursor to metallic copper at lower temperatures than thermal processes.[5]

Table 2: PEALD Parameters for Metallic Copper Deposition

Parameter Value Notes

Precursor Cu(TMHD)2 Solid precursor
Co-reactant Hydrogen (Hz2) Plasma

Substrate Temperature 60 - 180 °C[5] An ALD window Is reported

between 90 °C and 250 °C.[5]

To ensure adequate vapor
Precursor Temperature 123.5 °C[5]
pressure.

Variable, typically in the mTorr
Reactor Pressure
to Torr range

Variable, dependent on reactor
Plasma Power

geometry
Cu(TMHD)2 pulse / Ar purge /
Pulse Sequence Example: 5s / 5s / 8s / 5s[6]
Hz plasma / Ar purge
Growth per Cycle (GPC) ~0.12 Alcycle[5] Measured at 180 °C.

Experimental Procedure:

o Substrate Preparation: The substrate (e.g., Si wafer with a diffusion barrier like TaN) is
loaded into the ALD reactor.

o System Pump-Down: The reactor is pumped down to the desired base pressure.

e Heating: The substrate and precursor are heated to their respective setpoint temperatures
and allowed to stabilize.

e ALD Cycles: The deposition process proceeds by repeating the following four-step cycle: a.
Cu(TMHD)2 Pulse: A pulse of vaporized Cu(TMHD): is introduced into the reactor. The
precursor adsorbs onto the substrate surface. b. Purge 1: The reactor is purged with an inert

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/figure/Dependence-of-the-saturated-PA-ALD-Cu-film-thickness-per-100-cycles-as-a-function-of_fig1_234867072
https://www.researchgate.net/figure/Dependence-of-the-saturated-PA-ALD-Cu-film-thickness-per-100-cycles-as-a-function-of_fig1_234867072
https://www.researchgate.net/figure/Dependence-of-the-saturated-PA-ALD-Cu-film-thickness-per-100-cycles-as-a-function-of_fig1_234867072
https://www.researchgate.net/figure/Dependence-of-the-saturated-PA-ALD-Cu-film-thickness-per-100-cycles-as-a-function-of_fig1_234867072
https://www.researchgate.net/publication/234867072_Inductively_Coupled_Hydrogen_Plasma-Assisted_Cu_ALD_on_Metallic_and_Dielectric_Surfaces
https://www.researchgate.net/figure/Dependence-of-the-saturated-PA-ALD-Cu-film-thickness-per-100-cycles-as-a-function-of_fig1_234867072
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13154254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

gas (e.g., Argon) to remove any unreacted precursor and gaseous byproducts. c. H2 Plasma
Pulse: A pulse of hydrogen plasma is introduced. The reactive hydrogen species reduce the
adsorbed copper precursor to metallic copper and react with the ligands to form volatile
byproducts. d. Purge 2: The reactor is purged again with an inert gas to remove reaction
byproducts.

o Cool-Down and Unloading: After the desired number of cycles, the system is cooled down,
and the substrate is removed.

Protocol 2: Thermal Atomic Layer Deposition of
Copper(l) Oxide (Cuz20)

This protocol outlines the deposition of Cu20 films using Cu(TMHD)2 and an ozone (Os) or a
water/oxygen mixture as the oxygen source.[7][8]

Table 3: Thermal ALD Parameters for Copper(l) Oxide Deposition

Parameter Value Notes

Precursor Cu(TMHD)2 Solid precursor
Co-reactant Ozone (0Os) or H20/02 mixture

Substrate Temperature 150 - 230 °C[8] For Os co-reactant.

To ensure adequate vapor
Precursor Temperature ~120 - 140 °C
pressure.

Variable, typically in the mTorr
Reactor Pressure
to Torr range

Cu(TMHD)2 pulse / Purge /

Pulse Sequence Example:t1/t2/t3 /14
Co-reactant pulse / Purge

Growth per Cycle (GPC) ~0.038 nm/cycle[8] For CuO deposition with Os.

Experimental Procedure:

e Substrate Preparation: The substrate is loaded into the ALD reactor.
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o System Pump-Down: The reactor is pumped down to the desired base pressure.
e Heating: The substrate and precursor are heated to their setpoint temperatures.

o ALD Cycles: The deposition is carried out by repeating the following four-step cycle: a.
Cu(TMHD)2 Pulse: Vaporized Cu(TMHD):z is pulsed into the reactor and chemisorbs on the
substrate. b. Purge 1: The reactor is purged with an inert gas. c. Co-reactant Pulse: A pulse
of the oxygen source (e.g., ozone) is introduced, reacting with the adsorbed precursor to
form copper oxide and volatile byproducts. d. Purge 2: The reactor is purged with an inert
gas to remove byproducts.

e Cool-Down and Unloading: The system is cooled, and the substrate is removed.

Visualizations
Experimental Workflow
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Caption: General workflow for an ALD process.
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Proposed Reaction Mechanism for PEALD of Copper

The reaction mechanism for the PEALD of copper from Cu(TMHD)2 and hydrogen plasma is
believed to involve the following steps on the substrate surface:

 First Half-Reaction: Adsorption of the Cu(TMHD)2 precursor onto the surface. The bulky
ligands may lead to a self-limiting reaction due to steric hindrance.

o Second Half-Reaction: The hydrogen plasma generates highly reactive hydrogen radicals.
These radicals react with the adsorbed precursor, breaking the copper-ligand bonds and
reducing Cu(ll) to metallic Cu(0). The organic ligands react with hydrogen radicals to form
volatile byproducts, such as 2,2,6,6-tetramethyl-3,5-heptanedione (HTMHD), which are then
purged from the reactor.[5]
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Caption: Proposed surface reaction for PEALD of Cu.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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